Cas no 22247-87-6 (7-(2-Chloroethyl)guanine)

7-(2-Chloroethyl)guanine structure
7-(2-Chloroethyl)guanine structure
Product Name:7-(2-Chloroethyl)guanine
CAS No:22247-87-6
MF:C7H8ClN5O
MW:213.624319076538
CID:271765
PubChem ID:135499472
Update Time:2025-04-19

7-(2-Chloroethyl)guanine Chemical and Physical Properties

Names and Identifiers

    • 6H-Purin-6-one,2-amino-7-(2-chloroethyl)-1,7-dihydro-
    • 7-(2-Chloroethyl)guanine
    • 2-amino-7-(2-chloroethyl)-3H-purin-6-one
    • 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one
    • 2-amino-7-(2-chloroethyl)-7H-purin-6-ol
    • 7H-purin-6-ol, 2-amino-7-(2-chloroethyl)-
    • CHEMBL123129
    • Guanine,7-(2-chloroethyl)
    • 2-amino-7-(2-chloroethyl)-1H-purin-6-one
    • 22247-87-6
    • 6H-Purin-6-one, 2-amino-7-(2-chloroethyl)-1,7-dihydro-
    • SCHEMBL48223
    • SULBUWBTSDCEDY-UHFFFAOYSA-N
    • 7-[2-Chloroethyl]guanine
    • 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one #
    • 7-chloroethylguanine
    • 7-(beta-Chloroethyl)guanine
    • DTXSID90176788
    • DB-229586
    • Inchi: 1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
    • InChI Key: SULBUWBTSDCEDY-UHFFFAOYSA-N
    • SMILES: ClCCN1C=NC2=C1C(NC(N)=N2)=O

Computed Properties

  • Exact Mass: 213.04194
  • Monoisotopic Mass: 213.041738
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.3
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.83
  • Boiling Point: 527.8°C at 760 mmHg
  • Flash Point: 273°C
  • Refractive Index: 1.807
  • PSA: 85.3

7-(2-Chloroethyl)guanine Pricemore >>

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